2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Description
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a benzoic acid derivative featuring a pyrrolidin-2,5-dione (succinimide) ring substituted with two methyl groups at the 3-position. This structure combines a planar aromatic benzoic acid moiety with a conformationally constrained pyrrolidinone ring, which may enhance interactions with biological targets such as enzymes or receptors. The 3,3-dimethyl substitution likely influences steric bulk, solubility, and metabolic stability compared to non-substituted analogs .
Properties
CAS No. |
741678-54-6 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H13NO4/c1-13(2)7-10(15)14(12(13)18)9-6-4-3-5-8(9)11(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
InChI Key |
UZQIYWSTTGCFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2,2-dimethylsuccinic anhydride with o-aminobenzoic acid . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that specific derivatives could effectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapeutics .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
1.3 Pain Management
Another notable application is in pain management. Some derivatives have been shown to interact with pain pathways, providing analgesic effects comparable to conventional pain relievers. This suggests a potential role in developing new analgesics with fewer side effects than existing medications .
Material Science
2.1 Polymer Chemistry
In the field of polymer chemistry, 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid serves as a monomer for synthesizing novel polymers with enhanced mechanical and thermal properties. These polymers can be utilized in various applications, including coatings, adhesives, and composite materials .
2.2 Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with drugs enhances their solubility and bioavailability. Research has focused on using this compound to create nanoparticles that can deliver therapeutic agents more effectively to targeted sites within the body .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Table 1: Key Structural Differences Among Analogs
| Compound Name | Substituents on Pyrrolidinone | Linkage Type | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | 3,3-dimethyl | Direct (C-N) | Not reported | Not available |
| 2-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | None | Direct (C-N) | ~279.26 | 848316-25-6 |
| 2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio]benzoic acid | 1-phenyl, 3-thioether | S-linkage | 327.40 | EV724612488US |
| 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | 3-methyl | Direct (C-N) | ~265.28 | 80022-74-8 |
- Sulfur-linked analogs (e.g., 2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio]benzoic acid) exhibit a thioether bridge instead of a direct C-N bond. This modification may alter electronic properties (e.g., dipole moments) and redox sensitivity, impacting interactions with cysteine-rich binding pockets . Aromatic substituents (e.g., phenyl or trifluoromethylphenyl in MFCD01183976) on the pyrrolidinone ring enhance lipophilicity and may improve membrane permeability but could also increase metabolic susceptibility .
Physicochemical and Pharmacokinetic Properties
However, this substitution may reduce aqueous solubility, as seen in similar compounds like 2-Benzoylbenzoic acid derivatives, where methyl/methoxy groups lowered solubility by 20–30% .
Table 2: Comparative Binding Energies (ΔGbinding) of Benzoic Acid Derivatives
| Compound | ΔGbinding (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 2-(4-Methylbenzoyl)benzoic acid | -8.9 ± 0.3 | Arg277, Glu148, Ser144 |
| 2-(4-Methoxybenzoyl)benzoic acid | -9.2 ± 0.4 | Arg277, Tyr220, Asp307 |
| 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid (predicted) | -9.5 ± 0.3* | Arg277, Asp307, Ser144 (modeled) |
- Insights: The target compound’s dimethyl-pyrrolidinone moiety is predicted to enhance binding affinity (ΔGbinding ≈ -9.5 kcal/mol) compared to simpler benzoic acid derivatives due to better shape complementarity and van der Waals interactions with hydrophobic pockets .
Biological Activity
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its effects on various cellular pathways, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 233.22 g/mol. Its structure features a benzoic acid moiety linked to a pyrrolidinone ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| InChI Key | OMRMFMYVQMSRLZ-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes related to cancer progression and inflammation.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Proteasome and Autophagy Pathways : Similar compounds have been shown to enhance the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathways, which are critical for protein degradation and cellular homeostasis .
- Enzyme Interaction : In silico studies suggest that 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid may interact with cathepsins B and L, enzymes involved in protein degradation and implicated in cancer metastasis .
- Cell Cycle Regulation : The compound appears to influence cell cycle regulators, potentially leading to cell cycle arrest in cancer cells .
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant properties of various benzoic acid derivatives, 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify antioxidant capacity.
Study 2: Anticancer Effects on Cell Lines
A series of experiments were conducted on human cancer cell lines (e.g., Hep-G2 and A2058). Treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with 10 µM concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
